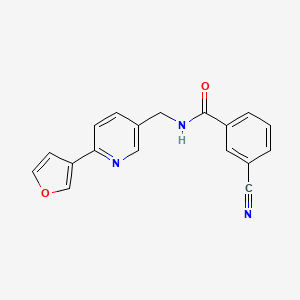

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Descripción

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyano group, a furan ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Propiedades

IUPAC Name |

3-cyano-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c19-9-13-2-1-3-15(8-13)18(22)21-11-14-4-5-17(20-10-14)16-6-7-23-12-16/h1-8,10,12H,11H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROUWKCFJCOWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially at the cyano group and the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted benzamides, pyridines, and furans, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including anti-tubercular properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is believed to be due to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethyl-1,4-dihydropyridin-2-ylidene)malononitrile

Uniqueness

3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring, in particular, differentiates it from other similar compounds, providing unique electronic and steric properties.

Actividad Biológica

3-Cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a cyano group and a pyridine ring substituted with a furan moiety. Its structural formula can be represented as follows:

The biological activity of 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit enzymes critical for the survival of pathogens, such as Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development.

Target Enzymes

- Enzymatic Inhibition : The compound is believed to bind to enzymes involved in metabolic pathways, potentially disrupting their function.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have shown that 3-cyano-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide exhibits antimicrobial properties. It has been evaluated for its effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 1.5 µg/mL |

| Staphylococcus aureus | 2.0 µg/mL |

| Escherichia coli | 4.0 µg/mL |

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that the compound may possess cytotoxic effects against cancer cell lines. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 20.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of topoisomerase II |

Case Studies and Research Findings

- Study on Antitubercular Activity : A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value of 1.5 µg/mL, showcasing its potential as an anti-tubercular agent .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis in MCF7 and A549 cells.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .

- Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while ensuring >80% yield .

- Solvent Selection : Use THF or DCM for amidation to enhance solubility and reaction efficiency .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., furan C-H protons at δ 6.5–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 303.3) .

- X-ray Crystallography : Resolve stereochemistry and packing interactions in crystalline form .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in anti-tubercular applications?

Answer:

- Target Identification : Perform molecular docking against Mycobacterium tuberculosis enzymes (e.g., InhA, KasA) to predict binding affinities .

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant enzymes (e.g., NADH-dependent enoyl-ACP reductase) .

- Metabolic Profiling : Use LC-MS to track disruption of lipid biosynthesis pathways in bacterial cultures .

- Resistance Studies : Compare efficacy against wild-type vs. drug-resistant strains to identify target specificity .

Advanced: How can conflicting data on synthetic yields (e.g., 70% vs. 90%) be resolved?

Answer:

- Parameter Screening : Systematically vary reaction parameters (e.g., solvent polarity, catalyst batch) to identify critical factors .

- Reaction Monitoring : Use in-situ FTIR or TLC to detect intermediate stability and side reactions .

- Reproducibility Tests : Replicate conditions across labs to isolate equipment- or operator-dependent variables .

Advanced: What structure-activity relationship (SAR) strategies enhance the compound’s bioactivity?

Answer:

- Functional Group Modifications :

- Replace the cyano group with carboxamide to improve solubility (logP reduction by ~0.5 units) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide core to enhance enzyme binding .

- Heterocycle Substitution : Replace furan with thiophene to evaluate changes in bacterial membrane penetration .

- Pharmacophore Mapping : Use 3D-QSAR models to prioritize substituents with optimal steric/electronic profiles .

Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?

Answer:

- Physicochemical Tuning : Improve metabolic stability via prodrug strategies (e.g., esterification of the amide) .

- Pharmacokinetic Studies : Measure oral bioavailability in rodent models using LC-MS/MS to identify absorption barriers .

- Toxicity Profiling : Conduct Ames tests and hepatocyte assays to rule out off-target effects .

Advanced: What computational methods aid in predicting off-target interactions?

Answer:

- Docking Screens : Use AutoDock Vina to screen against human kinases (e.g., EGFR, HER2) to assess selectivity .

- Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition and drug-drug interaction risks .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to validate target engagement .

Advanced: How do stress conditions (e.g., light, pH) affect the compound’s stability?

Answer:

- Forced Degradation Studies :

- Oxidative Stress : Treat with 3% H₂O₂; monitor cyano group conversion to carboxylic acid via IR .

- Photolysis : Expose to UV light (λ = 254 nm) for 24h; track furan ring degradation by HPLC .

- Hydrolysis : Test pH 1–13 stability; observe amide bond cleavage at pH >10 .

Basic: What formulation strategies improve solubility for in vivo studies?

Answer:

- Co-solvent Systems : Use 10% DMSO + 20% PEG-400 in saline for IP injections .

- Nanoparticle Encapsulation : Load into PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Salt Formation : Synthesize hydrochloride salts to reduce crystallinity and improve dissolution rates .

Advanced: What role do heterocyclic moieties (furan, pyridine) play in biological activity?

Answer:

- Furan :

- Enhances membrane permeability via lipophilic π-π interactions .

- Oxidizes to reactive intermediates under bacterial oxidative stress, contributing to target inhibition .

- Pyridine :

- Coordinates with metal ions (e.g., Mg²⁺) in enzyme active sites, improving binding affinity .

- Modulates electron distribution to stabilize transition states during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.